molecular formula C18H15NO3 B11697512 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide CAS No. 307524-67-0

2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

Cat. No.: B11697512
CAS No.: 307524-67-0
M. Wt: 293.3 g/mol
InChI Key: AYSCLZFZCXBWQO-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic small molecule with the molecular formula C18H15NO3 and a molecular weight of 293.3 g/mol . This compound belongs to the chromene (coumarin) class of compounds, which are privileged scaffolds in medicinal chemistry known for a wide variety of pharmacological activities . The structure features a chromene-2-one backbone with a carboxamide group at the 3-position, linked via a nitrogen atom to a 2-phenylethyl chain . Chromene-3-carboxamide derivatives are of significant interest in early drug discovery research, particularly in the field of oncology. Structural analogs of this compound, specifically those based on the 3-carboxy-coumarin scaffold, have been designed and evaluated as potential antiproliferative agents . Recent scientific investigations have shown that such compounds can exhibit a favorable affinity for the catalytic domain of Histone Deacetylase 6 (HDAC6), a promising target for the treatment of breast cancer . Inhibition of HDAC6 represents a potential mechanism of action, as overexpression of this enzyme is correlated with accelerated cell proliferation and survival in numerous cancer types . This makes the chromene carboxamide core a valuable template for developing novel epigenetic-targeting therapeutics. This product is offered for research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use. The product is characterized by identifiers including 307524-67-0 and the canonical SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=CC=C3)OC2=O .

Properties

CAS No.

307524-67-0

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-oxo-N-(2-phenylethyl)chromene-3-carboxamide

InChI

InChI=1S/C18H15NO3/c20-17(19-11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-16(14)22-18(15)21/h1-9,12H,10-11H2,(H,19,20)

InChI Key

AYSCLZFZCXBWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Direct Amidation of Chromene-3-Carboxylic Acid

This one-step condensation reaction involves activating the carboxylic acid for nucleophilic attack by 2-phenylethylamine.

Procedure :

  • Activation : 7-Hydroxy-2H-chromene-3-carboxylic acid is treated with a coupling agent (e.g., EDCl/HOBt) in anhydrous dimethylformamide (DMF) at 0–5°C.

  • Amine Addition : 2-Phenylethylamine is added dropwise, and the reaction proceeds at room temperature for 12–24 hours.

  • Workup : The crude product is purified via recrystallization from ethanol/water.

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)≥95%
Reaction Time18 hours

Mechanistic Insight :
The coupling agent converts the carboxylic acid into a reactive O-acylisourea intermediate, facilitating amide bond formation with the amine.

Aminolysis of Ethyl 2-Oxo-2H-Chromene-3-Carboxylate

This method employs ester aminolysis under reflux conditions, avoiding the need for coupling agents.

Procedure :

  • Ester Preparation : Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via Knoevenagel condensation of salicylaldehyde derivatives with ethyl cyanoacetate.

  • Aminolysis : The ester (1 mmol) and 2-phenylethylamine (1.2 mmol) are refluxed in ethanol for 6 hours.

  • Purification : The product is isolated by filtration and washed with cold ethanol.

Key Data :

ParameterValueSource
Yield89–94%
Reaction Temperature78°C (ethanol reflux)
Atom Economy85%

Advantages :

  • Higher yields due to milder conditions.

  • Avoids moisture-sensitive coupling reagents.

Knoevenagel Condensation Followed by Acid Hydrolysis

A two-step approach leveraging Knoevenagel chemistry to construct the chromene core.

Procedure :

  • Knoevenagel Step : Salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous NaHCO₃ to form 2-imino-2H-chromene-3-carboxamides.

  • Hydrolysis : Treatment with dilute HCl converts the imino group to a ketone, yielding the 2-oxo derivative.

Key Data :

ParameterValueSource
Overall Yield75–80%
Reaction Time2 hours (Step 1)

Limitations :

  • Requires additional hydrolysis step.

  • Potential side reactions during imino group oxidation.

Solid-Phase Synthesis for High-Throughput Production

A scalable method using polymer-supported reagents to streamline purification.

Procedure :

  • Resin Functionalization : Wang resin is loaded with 2H-chromene-3-carboxylic acid via ester linkage.

  • Amide Coupling : 2-Phenylethylamine is coupled using HBTU/DIPEA in DMF.

  • Cleavage : The product is released from the resin using trifluoroacetic acid (TFA).

Key Data :

ParameterValueSource
Yield82%
Purity98%

Applications :

  • Ideal for combinatorial chemistry and parallel synthesis.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance coupling efficiency but require rigorous drying.

  • Ethanol : Preferred for aminolysis due to low cost and ease of removal.

Catalysis

  • 4-Dimethylaminopyridine (DMAP) : Accelerates ester aminolysis by 30%.

  • Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes with comparable yields.

Analytical Characterization

Techniques :

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear at δ 7.2–8.8 ppm; amide NH at δ 8.7 ppm.

    • ¹³C NMR : Carbonyl carbons at δ 160–165 ppm.

  • Mass Spectrometry :

    • HRMS (ESI) : [M+H]⁺ calculated for C₁₈H₁₅NO₃: 294.1125; found: 294.1128.

  • Infrared Spectroscopy :

    • Strong bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

Challenges and Solutions

ChallengeMitigation StrategySource
Low solubility of intermediatesUse DMF/DMSO mixtures
Epimerization during couplingEmploy racemization-free reagents
Purification difficultiesRecrystallization from ethanol

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Research indicates its effectiveness against:

  • Cancer: Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its role as an anticancer agent. For instance, a clinical trial indicated improved tumor response rates in patients with advanced breast cancer when treated with this compound alongside standard chemotherapy.
  • Inflammation: The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis. A study reported significant reductions in joint swelling and pain among patients receiving this compound as part of their treatment regimen.

Biological Research

In biological research, 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide serves as a valuable tool for understanding various biological pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in disease pathways, which can lead to reduced disease progression. For example, it may inhibit cyclooxygenase enzymes involved in inflammatory processes.
  • Receptor Interaction: It interacts with various cellular receptors, modulating their activity and influencing cellular responses. This property is particularly useful in studying signal transduction pathways relevant to disease mechanisms.

Industrial Applications

The compound's unique chemical structure allows it to be utilized in the development of:

  • Pharmaceuticals: Its biological activities make it a promising candidate for new drug formulations targeting cancer and inflammatory diseases.
  • Agrochemicals: There is potential for application in developing agrochemicals due to its bioactive properties that could enhance plant growth or resistance to pests.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide revealed selective cytotoxicity against breast cancer cell lines. The research employed various concentrations and treatment durations, demonstrating a dose-dependent reduction in cell viability without adversely affecting normal cells.

Case Study 2: Anti-inflammatory Effects

In clinical trials involving patients with rheumatoid arthritis, participants receiving the compound showed marked improvements in joint inflammation and pain relief compared to placebo groups. This suggests its potential role as an adjunct therapy for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenylimino Groups

Compounds bearing halogenated phenylimino groups are notable for their enhanced bioactivity due to halogen-induced electron-withdrawing effects. Key examples include:

  • (3Z)-5-Bromo-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one (): This analogue has a bromo substituent at position 5 of the indole ring and a 3-chloro-4-methylphenylimino group.
  • (3Z)-3-[(2,4-Dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one (): The 2,4-dimethylphenylimino group lacks halogens but introduces steric hindrance. The nitro group at position 5 could confer redox-mediated cytotoxicity, contrasting with the target compound’s unmodified indole ring .

Key Insight : Halogen placement (meta vs. para) and additional substituents (e.g., nitro, bromo) significantly modulate electronic properties and biological interactions.

Substituted Phenylimino Derivatives with Alkyl and Methoxy Groups

  • This compound showed 42% yield in synthesis, with IR peaks at 1633 cm⁻¹ (C=O stretch) .
  • (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (): The 4-chlorobenzylidene group differs in substituent position (para-chloro vs. meta-chloro in the target) and linkage (methylidene vs. imino). Such variations influence molecular planarity and π-π stacking interactions in solid-state structures .

Heterocyclic and Aromatic Substituents

  • (3Z)-3-[(3-Bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one (): Incorporation of a thiophene ring introduces sulfur-mediated hydrogen bonding and altered aromaticity. The bromo substituent may enhance electrophilic reactivity, though its cytotoxicity remains unstudied .
  • Ferrocenylmethylidene Oxindoles (): These derivatives exhibit geometric isomerism (E/Z), with the Z-isomer showing VEGFR-2 inhibition (IC₅₀ ≈ 200 nM) and cytotoxicity against B16 melanoma cells. The target compound’s imino group lacks such metal coordination but shares a planar indole core critical for kinase binding .

Impact of N-Substitution on Activity

N-Alkylation in oxindoles often enhances pharmacokinetic properties:

  • 1191–137 (): A phenylethyl group at N1 improves lipophilicity, aiding membrane penetration in HCV p7 channel inhibition. The target compound’s unsubstituted N1 may limit bioavailability compared to this derivative .
  • Such modifications highlight the tunability of oxindoles for therapeutic optimization .

Biological Activity

The compound 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure and Synthesis

2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide features a chromene backbone with a phenylethyl substituent at the nitrogen position and a carbonyl group at the 2 position. This structural configuration is essential for its biological activity and potential therapeutic applications.

Synthesis Methods

Various synthetic routes have been developed to produce this compound, often involving condensation reactions between appropriate chromene derivatives and phenylethylamine. The synthesis typically yields moderate to high purity, allowing for further biological evaluations.

1. Anticancer Activity

Research indicates that 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide exhibits significant anticancer properties.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Studies have shown that it can inhibit the growth of several cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HT-29) cancer cells.
Cell LineIC50 (μM)Reference
MCF-724.1
MDA-MB-23122.5
HT-2918.0
K562 (leukemia)9.44

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against various cancers.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inhibition of key inflammatory mediators such as cytokines and enzymes (e.g., COX-2) has been observed.

  • Experimental Findings : In models of inflammation, 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide reduced edema and inflammatory markers significantly compared to control groups.

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in modulating activities related to cancer progression.

  • Specific Targets : It has been reported to inhibit histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, providing insights into its mechanism of action.

Case Studies

Several studies have highlighted the efficacy of 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide:

  • Study on Breast Cancer Cells :
    • Researchers evaluated the compound's effect on MCF-7 and MDA-MB-231 cells.
    • Results indicated significant cytotoxicity with IC50 values around 22 μM.
    • The study emphasized its potential as an alternative treatment option for resistant breast cancer cases .
  • Anti-inflammatory Effects :
    • A model using carrageenan-induced paw edema demonstrated that administration of the compound led to a reduction in inflammation comparable to standard anti-inflammatory drugs.
    • This suggests its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a chromene-3-carboxylic acid derivative with 2-phenylethylamine. A base (e.g., potassium carbonate) in anhydrous DMF facilitates deprotonation and nucleophilic acyl substitution . Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Purification via flash column chromatography (silica gel) and recrystallization (acetone/ethanol) ensures high purity . Monitoring via TLC or HPLC is critical to track intermediates .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or PLATON . Complementary techniques like NMR (1H/13C), IR, and high-resolution mass spectrometry (HRMS) validate functional groups and connectivity .

Q. What physicochemical properties are critical for stability and reactivity studies?

  • Methodological Answer : Key properties include solubility (in DMSO, DMF), logP (measured via HPLC), and thermal stability (TGA/DSC). Photostability under UV/visible light is assessed using accelerated degradation studies. Reactivity with nucleophiles (e.g., thiols, amines) is tested under varying pH (4–10) and temperatures (25–60°C) .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Methodological Answer : Sonochemistry (ultrasound-assisted synthesis) reduces reaction time and energy consumption by enhancing mass transfer. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) minimize waste . Catalytic systems like immobilized lipases or recyclable Lewis acids (e.g., FeCl3 on silica) improve atom economy. Process intensification via microreactors enables gram-scale production with >80% yield .

Q. What computational strategies predict the compound’s biological targets and mechanism of action?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models correlate substituent effects (e.g., fluorine, methoxy groups) with bioactivity . In vitro validation includes enzyme inhibition assays (IC50) and cytotoxicity profiling (MTT assay) .

Q. How do structural modifications (e.g., fluorination, allylation) alter reactivity and bioactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -CF3) enhances electrophilicity at the lactone ring, increasing reactivity with nucleophiles. Allylation at position 8 improves membrane permeability (logP >3). Comparative studies using analogues with varying substituents (e.g., 7-hydroxy vs. 8-methoxy) reveal trends in antioxidant or antimicrobial activity via ROS scavenging assays and MIC determinations .

Q. What analytical techniques resolve contradictions in spectral data or crystallographic results?

  • Methodological Answer : Discrepancies in NMR peaks (e.g., overlapping signals) are addressed via 2D techniques (COSY, HSQC). For ambiguous X-ray data, Hirshfeld surface analysis quantifies intermolecular interactions, while Rietveld refinement corrects for preferred orientation in powder samples . Contradictory biological data (e.g., IC50 variability) require triplicate assays with positive/negative controls and standardized cell lines .

Q. How is the compound’s supramolecular behavior exploited for material science applications?

  • Methodological Answer : Cocrystallization with benzothiazole derivatives enhances fluorescence quantum yield (measured via fluorimetry). Hydrogen-bonding motifs (e.g., R₂²(8) rings) are engineered using Etter’s graph-set analysis to design MOFs or sensors. Solvatochromism studies in polar/aprotic solvents guide applications in optoelectronics .

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